molecular formula C14H29BrCl4N6O2S2 B1669531 Cydrin CAS No. 53317-25-2

Cydrin

Cat. No.: B1669531
CAS No.: 53317-25-2
M. Wt: 599.3 g/mol
InChI Key: UVERWXGUYGBHJQ-FXMYHANSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cydrin, also known by its chemical name 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone , is a compound with a wide range of applications in life science research. It is primarily used for its bioactivity in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cydrin involves the reaction of 2-chlorobenzonitrile with methylamine under controlled conditions to form the intermediate 2-(2-chlorophenyl)-2-(methylamino)acetonitrile . This intermediate is then subjected to a cyclization reaction using sodium hydroxide to yield this compound. The reaction conditions typically involve maintaining a temperature of around 80°C and using an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Cydrin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cydrin has a wide range of applications in scientific research, including:

Mechanism of Action

Cydrin exerts its effects by interacting with specific molecular targets, primarily N-methyl-D-aspartate (NMDA) receptors in the brain. It acts as an antagonist, blocking the action of glutamate at these receptors, which leads to a decrease in neuronal excitability. This mechanism is crucial for its potential therapeutic effects in treating conditions such as depression and chronic pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cydrin is unique due to its specific chemical structure, which allows for selective interaction with NMDA receptors. Unlike ketamine and phencyclidine, this compound has a lower potential for abuse and a more favorable safety profile, making it a promising candidate for therapeutic use .

Properties

CAS No.

53317-25-2

Molecular Formula

C14H29BrCl4N6O2S2

Molecular Weight

599.3 g/mol

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-3-[2,2-bis(2-chloroethyl)hydrazinyl]-3-oxopropyl]disulfanyl]-N',N'-bis(2-chloroethyl)propanehydrazide;hydrobromide

InChI

InChI=1S/C14H28Cl4N6O2S2.BrH/c15-1-5-23(6-2-16)21-13(25)11(19)9-27-28-10-12(20)14(26)22-24(7-3-17)8-4-18;/h11-12H,1-10,19-20H2,(H,21,25)(H,22,26);1H/t11-,12-;/m0./s1

InChI Key

UVERWXGUYGBHJQ-FXMYHANSSA-N

SMILES

C(CCl)N(CCCl)NC(=O)C(CSSCC(C(=O)NN(CCCl)CCCl)[NH3+])[NH3+].[Br-].[Br-]

Isomeric SMILES

C(CCl)N(CCCl)NC(=O)[C@H](CSSC[C@@H](C(=O)NN(CCCl)CCCl)N)N.Br

Canonical SMILES

C(CCl)N(CCCl)NC(=O)C(CSSCC(C(=O)NN(CCCl)CCCl)N)N.Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cydrin
L-cystine-bis-(N,N-beta-chloroethyl)hydrazide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.